1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)-
Description
The compound 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- is a benzimidazole derivative featuring a carboxylic acid group at the 5-position and a 3-chloro-2-thienyl substituent at the 2-position.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorothiophen-2-yl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-3-4-18-10(7)11-14-8-2-1-6(12(16)17)5-9(8)15-11/h1-5H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAWLUVNIVRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=C(C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374073 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-12-7 | |
| Record name | 2-(3-Chloro-2-thienyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. . Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 has been reported to be effective in synthesizing benzimidazole derivatives .
Chemical Reactions Analysis
1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzimidazoles.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of compounds containing benzimidazole moieties. The structural characteristics of 1H-benzimidazole-5-carboxylic acid derivatives suggest promising activity against various pathogens.
Case Study: Antimicrobial Activity
A study focused on derivatives of benzimidazole demonstrated their effectiveness against multidrug-resistant bacteria and fungi. Specifically, compounds with similar structures exhibited significant activity against:
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile.
- Fungal pathogens : Candida auris and Aspergillus fumigatus.
The study found that certain derivatives showed a four-fold increase in potency compared to standard antibiotics like clindamycin against methicillin-resistant strains .
| Pathogen | MIC (µg/mL) | Compound Type |
|---|---|---|
| S. aureus | 16 | Benzimidazole derivative |
| C. auris | 16 | Benzimidazole derivative |
| A. fumigatus | 64 | Benzimidazole derivative |
Anticancer Applications
The anticancer properties of benzimidazole derivatives have also been extensively studied. The compound's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapy.
Case Study: Anticancer Activity
In vitro studies using human lung cancer cell lines (A549) showed that derivatives containing the benzimidazole structure exhibited significant cytotoxic effects. One notable finding was that a derivative with a thienyl substituent demonstrated enhanced anticancer activity compared to traditional chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzimidazole Derivative | 10 | A549 |
| Control (e.g., Doxorubicin) | 15 | A549 |
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- involves its interaction with various molecular targets. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key analogs differ in substituent type and position:
Key Observations :
- Substituent Position : The 5-carboxylic acid group (target compound) versus 2-carboxylic acid (e.g., ) alters hydrogen-bonding capacity and pKa. The 5-position carboxylic acid may exhibit lower acidity (predicted pKa ~2.8 in the target compound ) compared to 2-carboxylic acid derivatives.
- Heterocyclic Groups : Thienyl (target compound) vs. furyl () substituents influence electronic properties. Thienyl’s sulfur atom enhances electron-withdrawing effects compared to furyl’s oxygen.
- Halogen Effects: Chlorine (target compound) vs. unrecorded for chloro) .
Physicochemical Properties
Comparative data for select compounds:
Key Observations :
- Polar Surface Area (PSA) : The target compound’s PSA (55.12 Ų) matches analogs with similar substituents (e.g., 2-(3-furyl) derivative ), suggesting comparable membrane permeability.
- Thermal Stability : High melting points (>300°C for parent compound ) are common in benzimidazole-carboxylic acids due to strong intermolecular hydrogen bonding.
Biological Activity
1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- (CAS No. 886497-12-7) is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of 1H-Benzimidazole-5-carboxylic acid, 2-(3-chloro-2-thienyl)- is C₁₂H₇ClN₂O₂S, with a molecular weight of approximately 278.71 g/mol. The presence of a chloro-thiophenyl group contributes to its unique biological profile.
Biological Activities
Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:
Case Studies and Research Findings
- Anticancer Studies : A study on related benzimidazole compounds demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, methyl-substituted benzimidazoles showed IC50 values as low as 3 µM against leukemic cells, indicating potent activity .
- Antimicrobial Activity : Research has characterized the antimicrobial efficacy of various benzimidazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that modifications at the 2-position can enhance activity against resistant strains .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the introduction of electron-withdrawing groups (like chlorine) at specific positions on the benzimidazole ring can significantly enhance biological activity, particularly in anticancer applications .
Data Table: Biological Activities of Benzimidazole Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-chloro-2-thienyl)-1H-benzimidazole-5-carboxylic acid?
- Methodology : A two-step approach is commonly employed:
- Step 1 : Condensation of 3-chloro-2-thiophenecarboxaldehyde with o-phenylenediamine derivatives under acidic conditions to form the benzimidazole core.
- Step 2 : Carboxylation at the 5-position via metal-catalyzed carbonylation (e.g., Pd(OAc)₂/CO) or oxidation of a pre-installed methyl group using KMnO₄/H₂SO₄ .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Tools :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thienyl/benzimidazole carbons. The 3-chloro substituent on the thienyl ring causes deshielding in adjacent protons .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1680 cm⁻¹) .
- ESI-MS : Verify molecular ion [M+H]⁺ and isotopic pattern matching the Cl atom .
Q. How does the 3-chloro-2-thienyl substituent affect solubility and stability?
- Solubility : The chloro group enhances lipophilicity, reducing aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for dissolution.
- Stability : The thienyl group may undergo photodegradation; store in amber vials at –20°C under inert gas .
Advanced Research Questions
Q. What crystallographic challenges arise with this compound, and how can SHELX software address them?
- Challenges : Poor crystal growth due to flexible thienyl and carboxylic acid groups.
- Solutions :
- Use solvent diffusion (CH₂Cl₂/DMSO mixtures) to promote slow crystallization .
- Refine data with SHELXL for handling twinning or high thermal motion. Hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilize the lattice and improve refinement .
Q. How to resolve contradictions between NMR and X-ray data for structural confirmation?
- Case Study : Discrepancies in proton environments may arise from dynamic effects (e.g., tautomerism in solution vs. solid state).
- Approach :
- Compare solid-state (X-ray) and solution (NMR) data.
- Perform DFT calculations (e.g., Gaussian) to model tautomeric equilibria .
- Use SHELXPRO to overlay experimental and simulated diffraction patterns .
Q. What computational strategies predict reactivity in substitution reactions at the 5-carboxylic acid position?
- Methods :
- DFT (B3LYP/6-311+G(d,p)) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- MD Simulations : Assess steric hindrance from the thienyl group during esterification/amide coupling .
- Validation : Cross-reference with experimental kinetic data (e.g., reaction rates with alkyl halides) .
Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?
- Framework :
- Variation : Synthesize analogs with modified thienyl (e.g., 3-F, 3-Br) or carboxylic acid (ester, amide) groups.
- Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀) or antiproliferative effects in cancer cell lines (e.g., MTT assay) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Eₛ) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
